5-(3-chlorophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone
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Overview
Description
5-(3-chlorophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone is a complex organic compound that features a benzothiazole core linked to a furan ring through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone typically involves the condensation of 2-hydrazinyl-1,3-benzothiazole with 5-(3-chlorophenyl)furan-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(5-(4-chlorophenyl)furan-2-yl)methylene-4-oxo-2-thioxothiazolidin-3-ylpropanoic acid
- 2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole
Uniqueness
5-(3-chlorophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone is unique due to its specific hydrazone linkage and the presence of both benzothiazole and furan rings
Properties
Molecular Formula |
C18H12ClN3OS |
---|---|
Molecular Weight |
353.8g/mol |
IUPAC Name |
N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C18H12ClN3OS/c19-13-5-3-4-12(10-13)16-9-8-14(23-16)11-20-22-18-21-15-6-1-2-7-17(15)24-18/h1-11H,(H,21,22)/b20-11+ |
InChI Key |
KEGXDFMDAQIXGR-RGVLZGJSSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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